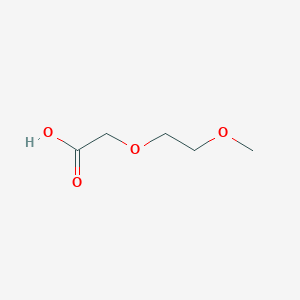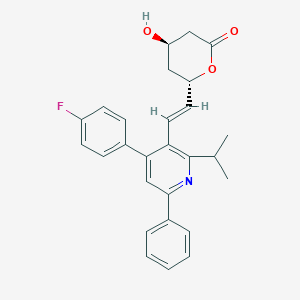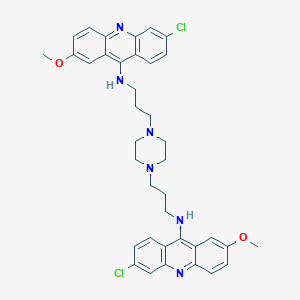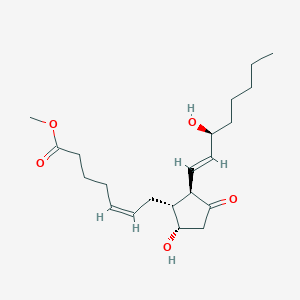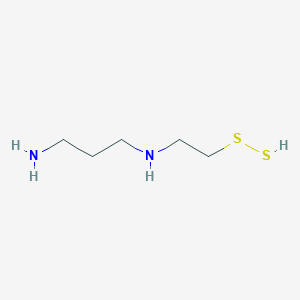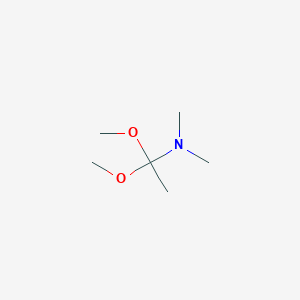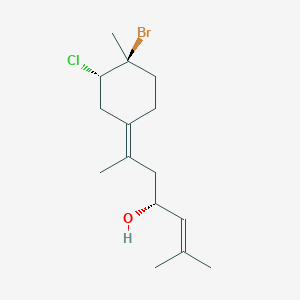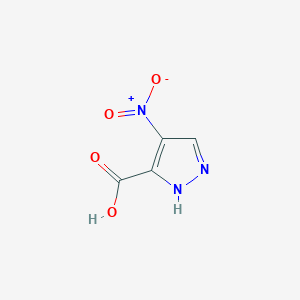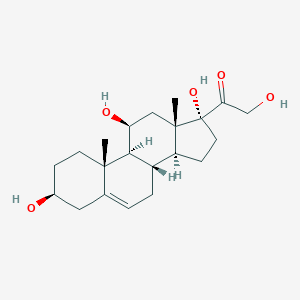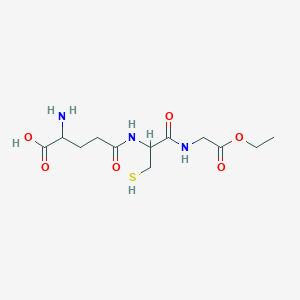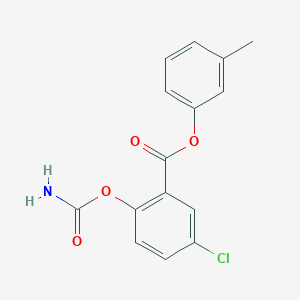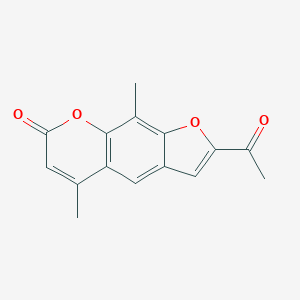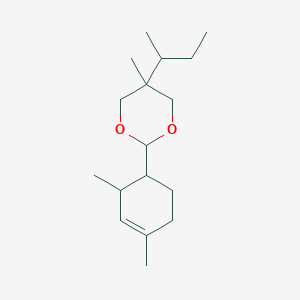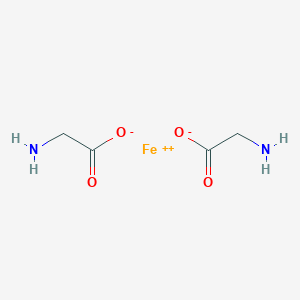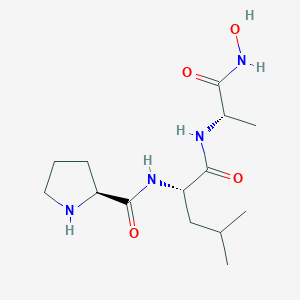
Prolyl-leucyl-alanine hydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PLAHA is a hydroxamic acid derivative that belongs to the class of protease inhibitors. It was first synthesized in the 1970s and has since been used in various scientific research studies. PLAHA has been found to inhibit the activity of enzymes such as metalloproteases, which are involved in the degradation of extracellular matrix proteins. This property of PLAHA makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
PLAHA has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of various metalloproteases, including matrix metalloproteases (MMPs), which are involved in the degradation of extracellular matrix proteins. This property of PLAHA makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Wirkmechanismus
PLAHA inhibits the activity of metalloproteases by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, leading to the inhibition of the enzyme's activity. In addition to its protease inhibitory activity, PLAHA has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of PLAHA depend on the specific disease or condition being studied. In cancer, PLAHA has been found to inhibit tumor growth and metastasis by inhibiting the activity of MMPs. In arthritis, PLAHA has been found to reduce inflammation and cartilage degradation by inhibiting the activity of aggrecanases. In cardiovascular diseases, PLAHA has been found to reduce atherosclerotic plaque formation by inhibiting the activity of MMPs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PLAHA in lab experiments is its specificity for metalloproteases. This allows researchers to selectively inhibit the activity of specific enzymes involved in disease processes. However, one limitation of using PLAHA is its potential toxicity. PLAHA has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PLAHA. One area of interest is the development of more potent and selective PLAHA analogs. Another area of interest is the identification of new disease targets for PLAHA, such as viral proteases. Additionally, the use of PLAHA in combination with other therapies, such as chemotherapy, is an area of active research.
In conclusion, PLAHA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Its ability to inhibit the activity of metalloproteases makes it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. While there are limitations to its use in lab experiments, there are several future directions for research on PLAHA that may lead to the development of new and improved therapies.
Synthesemethoden
PLAHA can be synthesized using a variety of methods, including the reaction of proline, leucine, and alanine with hydroxylamine hydrochloride and triethylamine. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using column chromatography and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
CAS-Nummer |
123984-21-4 |
|---|---|
Produktname |
Prolyl-leucyl-alanine hydroxamic acid |
Molekularformel |
C14H26N4O4 |
Molekulargewicht |
314.38 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H26N4O4/c1-8(2)7-11(14(21)16-9(3)12(19)18-22)17-13(20)10-5-4-6-15-10/h8-11,15,22H,4-7H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)/t9-,10-,11-/m0/s1 |
InChI-Schlüssel |
KFQHRZGPMZPMPQ-DCAQKATOSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1 |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1 |
Andere CAS-Nummern |
123984-21-4 |
Sequenz |
PLA |
Synonyme |
Pro-Leu-Ala-NHOH prolyl-leucyl-alanine hydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



